molecular formula C10H18O4 B597267 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol CAS No. 1256546-72-1

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Cat. No. B597267
M. Wt: 202.25
InChI Key: SXKPJJHMUALAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is a chemical compound with the molecular formula C10H18O4 . It has a molecular weight of 202.25 . The compound is known for its purity, which is around 95% .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1,4-Dioxaspiro[4.5]decan-8-one was synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution . The reaction conditions were optimized to increase the yield and reduce the reaction time .


Molecular Structure Analysis

The InChI code for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is 1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol has a predicted boiling point of 347.2°C . More detailed physical and chemical properties may be determined experimentally or through computational chemistry studies.

Scientific Research Applications

    • Application : This compound is used as a reactant in various chemical reactions .
    • Methods of Application : Specific methods of application would depend on the reaction it’s being used in. For example, it could be used in a Proline-catalyzed Diels Alder reaction, Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
    • Application : A similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
    • Results or Outcomes : The outcome of this synthesis would be the formation of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . No quantitative data or statistical analyses were found.
    • Application : This compound is used as a reactant in various chemical reactions .
    • Methods of Application : Specific methods of application would depend on the reaction it’s being used in. For example, it could be used in a Proline-catalyzed Diels Alder reaction, Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
    • Application : A similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
    • Results or Outcomes : The outcome of this synthesis would be the formation of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . No quantitative data or statistical analyses were found.
    • Application : This compound is used as a reactant in various chemical reactions .
    • Methods of Application : Specific methods of application would depend on the reaction it’s being used in. For example, it could be used in a Proline-catalyzed Diels Alder reaction, Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
    • Application : A similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
    • Results or Outcomes : The outcome of this synthesis would be the formation of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . No quantitative data or statistical analyses were found.

properties

IUPAC Name

[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPJJHMUALAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO)CO)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736554
Record name (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

CAS RN

1256546-72-1
Record name (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3-neck 1-L round bottom flask was equipped with a thermometer, dropping funnel and nitrogen inlet. Under an atmosphere of N2, a solution of 1M lithium aluminum hydride in THF (900 mL, 900 mmol) was added and cooled using a dry ice/acetone bath. To this was added drop-wise a solution of diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate, Intermediate 3, (128.7 g, 450 mmol) in THF (75 mL) over a period of 1 h while maintaining the internal temperature at 10-15° C. The mixture was left in the cooling bath and allowed to regain room temperature while stirring overnight. The mixture was then cooled to −5° C. and quenched by the slow addition of water (40 mL) under vigorous stirring over 1.5 hours being careful to maintain the internal temperature below 30° C. To this was added drop-wise 15% NaOH (40 mL) and water (40 mL). The resulting precipitate was filtered over Celite, and washed with THF (300 mL). The filtrate was concentrated in vacuo to dryness to provide the title compound (63.3 g) as a white solid. Further extraction of the white cake with 10% MeOH/CH2Cl2 (2×500 mL) gave an additional amount (15.6 g) of the title compound. This constitutes total combined yield of 78.9 g (0.39 mol, Y. 87%). LCMS: m/z 203 (M+H), 225 (M+Na). 1HNMR (500 MHz, CD3OD) δ ppm 1.49-1.55 (4H, m, 3,5-CH2), 1.59-1.66 (4H, m, 2,6-CH2), 3.49 (4H, s, 9,10-OCH2), 3.94 (4H, s, 7,8-OCH2). 13C NMR (126 MHz, CD3OD) δ ppm 26.7 (3,5-CH2), 30.3 (2,6-CH2), 38.3 (4-C), 64.2 (7,8-OCH2), 65.4 (9,10-OCH2), 109.2 (1-OCO).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
900 mL
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Reaction Step One
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0 (± 1) mol
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[Compound]
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Intermediate 3
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128.7 g
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75 mL
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Reaction Step Two

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